molecular formula C13H19N B3058853 Benzeneethanamine, N-(3-methylbutylidene)- CAS No. 92195-46-5

Benzeneethanamine, N-(3-methylbutylidene)-

Cat. No. B3058853
CAS RN: 92195-46-5
M. Wt: 189.3 g/mol
InChI Key: SHVSKYACDKKPBR-UHFFFAOYSA-N
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Description

“Benzeneethanamine, N-methyl-” is a chemical compound with the formula C9H13N . It is also known by other names such as Phenethylamine, N-methyl-; N-Methyl-β-phenylethylamine; N-Methyl-N- (2-phenylethyl)amine; N-Methylphenethylamine; α-Phenyl-β-methylaminoethane; N-Methyl-β-phenylaethylamin .

Physical and Chemical Properties The molar mass of “Benzeneethanamine, N-methyl-” is 135.21 . The compound has various properties that have been critically evaluated. These include normal boiling temperature, critical temperature and pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density as a function of temperature, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at constant pressure as a function of temperature, enthalpy as a function of temperature, entropy as a function of temperature and pressure, refractive index as a function of wavelength and temperature, viscosity as a function of temperature and pressure, thermal conductivity as a function of temperature and pressure, and enthalpy of formation .

Scientific Research Applications

Analytical Detection and Quantification

  • Benzeneethanamine derivatives, such as 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), have been analyzed in cases of intoxication using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS). This method is essential for the accurate detection and quantification of such compounds in biological samples (Poklis et al., 2014).

Pharmacological Studies

  • Research has explored the synthesis and neuroprotective properties of 2-amino-alpha-thienylbenzeneethanamines, including N-methyl and N-ethyl analogs. These compounds have shown potential as novel noncompetitive NMDA antagonists with neuroprotective qualities, indicating their relevance in the study of neurodegenerative diseases and ischemia-induced neurodegeneration (Martin et al., 1994).

Chemical Synthesis and Application

  • The preparation of 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a medical intermediate molecule used in psychotic and schizophrenic psychosis, demonstrates the chemical synthesis applications of benzeneethanamine derivatives. This process involves steps like sulfonyl chloration, reduction, etherization, and Vilsmeier reaction, highlighting the chemical versatility and importance of these compounds in pharmaceutical manufacturing (Z. Zhimin, 2003).

Anti-Inflammatory Research

  • β-benzeneethanamines have been synthesized and evaluated for their anti-inflammatory activity. This research contributes to the understanding of their potential therapeutic applications in reducing inflammation, providing insight into new anti-inflammatory agents (Wilkerson et al., 1993).

Environmental Applications

  • The anaerobic oxidation of benzene, a process coupled to nitrate reduction, has been studied in pure cultures of Dechloromonas strains. This research is significant for environmental applications, particularly in the bioremediation of benzene-contaminated environments, demonstrating the role of microorganisms in breaking down toxic hydrocarbons like benzene under anaerobic conditions (Coates et al., 2001).

properties

IUPAC Name

3-methyl-N-(2-phenylethyl)butan-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-12(2)8-10-14-11-9-13-6-4-3-5-7-13/h3-7,10,12H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVSKYACDKKPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336703
Record name Benzeneethanamine, N-(3-methylbutylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneethanamine, N-(3-methylbutylidene)-

CAS RN

92195-46-5
Record name Benzeneethanamine, N-(3-methylbutylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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